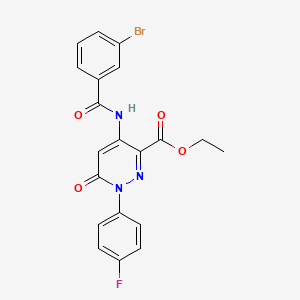

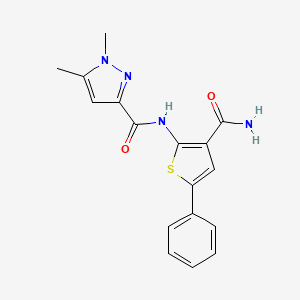

![molecular formula C8H11N5S2 B2508162 N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide CAS No. 301164-89-6](/img/structure/B2508162.png)

N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound has been synthesized in various studies. For instance, in one study, the ditopic ligand PyPzOAPz (N-[(Z)-[Amino(pyrazin-2-yl)methylidene]-5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carbohydrazonic acid) was synthesized by in situ condensation of methyl imino pyrazine-2-carboxylate with 5-methyl-1-(2-pyridyl) pyrazole-3-carbohydrazide .Molecular Structure Analysis

The molecular structure of the compound is characterized by a planar molecule . In the C=N-N=C fragment, the C=N distance is 1.3017 Å and the N-N distance is 1.403 Å .Chemical Reactions Analysis

The compound has been used in the synthesis of various clusters. For example, it was used to react with Mn(ClO4)2·6H2O to produce three pentanuclear Mn(II) clusters . The compound has also been used in the formation of a homoleptic [2 × 2] tetranuclear Cu4(II) grid .Applications De Recherche Scientifique

Structural Studies and Supramolecular Assemblies :

- A study by Artime et al. (2018) examined the molecular structures of compounds similar to the one , specifically focusing on their supramolecular assembly and crystal structures. This research provides insights into the structural characteristics of these compounds (Artime, Castiñeiras, García-Santos, & Saa, 2018).

Synthesis and Characterization :

- Research by Castiñeiras et al. (2014) detailed the synthesis and characterization of 2-pyrazineformamide thiosemicarbazones and their cyclization products. These findings are significant for understanding the chemical behavior and synthesis pathways of related compounds (Castiñeiras, García-Santos, Nogueiras, Rodríguez-González, & Rodríguez-Riobó, 2014).

Tuberculostatic Activity and Molecular Geometry :

- A study by Szczesio et al. (2011) explored the planarity of heteroaryldithiocarbazic acid derivatives, including those similar to the compound , and their tuberculostatic activity. This research offers insights into the relationship between molecular geometry and biological activity (Szczesio, Olczak, Gołka, Gobis, Foks, & Główka, 2011).

Magnetic Properties and DFT Calculations :

- Mandal et al. (2012) investigated the magnetic properties and conducted density functional theory calculations on complexes involving related compounds. This research contributes to the understanding of the magnetic behavior and theoretical aspects of these compounds (Mandal, Roy, Konar, Jana, Das, Ray, Gupta, Saha, El Fallah, Tercero, Butcher, Chatterjee, & Kar, 2012).

Reactions and Derivative Synthesis :

- Aly et al. (2018) described the reactions of N-substituted hydrazinecarbothioamides, related to the compound of interest, with other chemical agents, leading to the formation of various heterocyclic rings. This study provides valuable knowledge on the reactivity and potential for synthesizing derivatives (Aly, Hassan, Mohamed, El-Shaieb, Makhlouf, Bräse, & Nieger, 2018).

Coordination Chemistry and Supramolecular Interactions :

- García-Santos et al. (2016) focused on the synthesis of functionalized 1,2,4-triazole-5-thiones containing pyridine or pyrazine moieties and their coordination to HgII. This research highlights the coordination chemistry and supramolecular interactions of compounds related to the one (García-Santos, Castiñeiras, Rodríguez-Riobó, & Mahmoudi, 2016).

Propriétés

IUPAC Name |

methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5S2/c1-13(8(14)15-2)12-7(9)6-5-10-3-4-11-6/h3-5H,1-2H3,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLQWNQWHWJQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)SC)N=C(C1=NC=CN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=S)SC)/N=C(/C1=NC=CN=C1)\N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

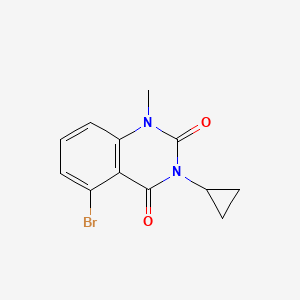

![2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2508084.png)

![N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/no-structure.png)

![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2508088.png)

![[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2508090.png)

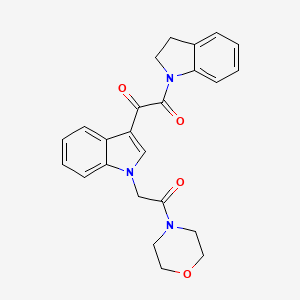

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)

![7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2508096.png)

![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)